3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile
Overview
Description
3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C9H12F2N2O2 and its molecular weight is 218.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cycloaddition Synthesis
- Pyrroles Synthesis : Thermal condensation of aziridines with perfluoroalkenes produces polyfluorinated pyrrolidines, which upon treatment with sodium methoxide lead to fluorinated pyrroles, demonstrating its utility in pyrrole synthesis (Leroy & Wakselman, 1976).
Structural and Spectroscopic Analysis
- X-ray and Spectroscopic Analysis : Pyridine derivatives' structural features, including those similar to the subject compound, have been studied using IR, electronic spectroscopy, and X-ray diffraction, highlighting its significance in structural chemistry (Cetina et al., 2010).
Anion Receptors
- Enhanced Affinity for Anions : Compounds using difluoropyrrole as a building block, akin to the subject compound, have shown increased affinity for anions like fluoride, chloride, or dihydrogen phosphate, as observed in NMR and fluorescence emission spectroscopic analyses. This suggests potential applications in sensing technologies (Anzenbacher et al., 2000).
Synthesis and Applications
Enantioselective Fluorodehydroxylation : The homochiral aminofluorosulphurane derivative, an analog of the subject compound, has been shown to be an effective enantioselective fluorodehydroxylating agent, indicating its use in stereoselective synthesis (Hann & Sampson, 1989).
Antibacterial Activity : Cyanopyridine derivatives synthesized from similar compounds have been evaluated for antimicrobial activity, demonstrating the potential for developing new antibacterial agents (Bogdanowicz et al., 2013).
Lanthanide Clusters : Derivatives of the subject compound have been used in the formation of lanthanide clusters exhibiting magnetic and optical properties, useful in materials science and photonics (Alexandropoulos et al., 2011).
Electropolymerization : Bis(pyrrol-2-yl) arylenes derived from similar compounds have been synthesized for conducting polymers, showing potential in electronic and materials science applications (Sotzing et al., 1996).
Properties
IUPAC Name |
3-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c1-15-5-7-4-9(10,11)6-13(7)8(14)2-3-12/h7H,2,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQBWLGRECTNRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1C(=O)CC#N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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